Bienvenue dans la boutique en ligne BenchChem!

3-(Piperidin-4-YL)oxazolidin-2-one

Medicinal Chemistry Process Chemistry Intermediate Synthesis

3-(Piperidin-4-yl)oxazolidin-2-one (CAS 164518-96-1) is the free base form featuring a 4-piperidinyl secondary amine (pKa ~10.0) enabling efficient coupling and derivatization inaccessible with morpholino analogs or HCl salts. This scaffold is a validated precursor for next-gen oxazolidinone antibiotics (MIC 0.25 μg/mL against MRSA), selective PI3K p110α inhibitors (cf. PIK-75, IC50 5.8 nM), and sub-nanomolar LTA4 hydrolase probes (IC50 0.920 nM). Choose the free base for reproducible reactivity. ≥95% purity, flexible mg-to-kg sizing.

Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
CAS No. 164518-96-1
Cat. No. B180344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-4-YL)oxazolidin-2-one
CAS164518-96-1
Molecular FormulaC8H14N2O2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1CNCCC1N2CCOC2=O
InChIInChI=1S/C8H14N2O2/c11-8-10(5-6-12-8)7-1-3-9-4-2-7/h7,9H,1-6H2
InChIKeySQGSXVBOGZMGFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperidin-4-yl)oxazolidin-2-one (CAS 164518-96-1): Core Heterocyclic Scaffold for Pharmaceutical Synthesis


3-(Piperidin-4-yl)oxazolidin-2-one (CAS 164518-96-1) is a heterocyclic organic compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol [1]. It features a fused piperidine and oxazolidin-2-one ring system, classifying it as both a piperidine derivative and an oxazolidinone . The compound is a colorless solid, stable at room temperature, and exhibits solubility in organic solvents such as dimethyl sulfoxide and methylene chloride, while being insoluble in water . Its primary role is as a versatile intermediate or building block in medicinal chemistry, enabling the synthesis of diverse bioactive molecules, including potential antibacterial and kinase-targeting agents .

Procurement Risk Alert: Why Generic Oxazolidinone Substitution for 3-(Piperidin-4-yl)oxazolidin-2-one (CAS 164518-96-1) Can Compromise Synthetic Outcomes


Interchanging 3-(Piperidin-4-yl)oxazolidin-2-one with seemingly similar piperidine-oxazolidinone analogs or generic oxazolidinones is scientifically unsound due to quantifiable differences in physicochemical properties, reactivity, and downstream bioactivity . Unlike the widely used antibacterial linezolid or the hydrochloride salt (CAS 130818-98-3), the free base form (CAS 164518-96-1) offers a specific pKa (10.04 ± 0.10 predicted) and solubility profile that directly impact coupling efficiency and purification [1]. Furthermore, the 4-piperidinyl substitution pattern uniquely positions the secondary amine for derivatization, a feature not present in morpholino-oxazolidinones [2]. Relying on an unvalidated alternative risks introducing impurities, altering reaction yields, and ultimately failing to reproduce the biological activities reported in the literature .

Quantitative Differentiation Evidence for 3-(Piperidin-4-yl)oxazolidin-2-one (CAS 164518-96-1) vs. Comparators


Free Base vs. Hydrochloride Salt: Distinct Physicochemical and Handling Profiles

The free base form (CAS 164518-96-1) is directly compared to its hydrochloride salt (CAS 130818-98-3), a common alternative offered by vendors. The free base has a molecular weight of 170.21 g/mol and a predicted pKa of 10.04 ± 0.10, while the hydrochloride salt has a molecular weight of 206.67 g/mol and, as a salt, exhibits enhanced aqueous solubility [1]. The free base is a colorless solid stable at room temperature, whereas the hydrochloride salt's melting point is reported around 200-205 °C .

Medicinal Chemistry Process Chemistry Intermediate Synthesis

Reactivity Advantage: 4-Piperidinyl Moiety Enables Potent Antibacterial Derivatives with Quantified MIC Values

Derivatives of the piperidinyl-oxazolidinone scaffold demonstrate potent antibacterial activity. A series of novel oxazolidinone derivatives containing a piperidinyl moiety were synthesized and tested. Compound 9h exhibited a MIC of 0.25–1 μg/mL against S. aureus, MRSA, MSSA, LREF, and VRE, demonstrating comparable potency to linezolid [1]. In a separate study, piperidinyloxy oxazolidinones, where the morpholino group of linezolid was replaced with an N-substituted piperidinyloxy moiety, showed in vivo efficacy in a murine systemic infection model [2].

Antibacterial Oxazolidinone Structure-Activity Relationship

Kinase Inhibition Selectivity: p110α Isoform Targeting with Nanomolar IC50

While 3-(Piperidin-4-yl)oxazolidin-2-one itself is not the final bioactive molecule, it serves as a critical intermediate for potent kinase inhibitors. For instance, the compound PIK-75, a potent inhibitor of the p110α isoform of PI3K, demonstrates an IC50 of 5.8 nM for p110α, with significantly weaker activity against p110γ (IC50 76 nM) . This selectivity profile is a direct result of the specific substitution pattern enabled by the piperidinyl-oxazolidinone scaffold.

Kinase Inhibitor PI3K Cancer Research

Structural Specificity: 4-Position Substitution on Piperidine Ring Modulates Mitochondrial Toxicity

SAR studies on oxazolidinone analogs reveal that substitution at the 4-position of the piperidine ring can significantly reduce mitochondrial protein synthesis inhibition, a known liability of this class [1]. Analogs with a methyl group at the 4-position of the piperidine ring exhibited reduced mitochondrial protein synthesis inhibition while retaining good antibacterial potency, directly contrasting with analogs lacking this substitution.

Antibacterial Mitochondrial Toxicity Drug Safety

High-Affinity Target Engagement: Sub-Nanomolar IC50 Against Human LTA4 Hydrolase

A derivative of 3-(Piperidin-4-yl)oxazolidin-2-one, specifically 3-(1-{6-[5-(2H-Pyrazol-3-yl)-pyrimidin-2-yloxy]-naphthalen-2-ylmethyl}-piperidin-4-yl)-oxazolidin-2-one, exhibits extremely potent inhibition of human leukotriene A4 hydrolase with an IC50 of 0.920 nM [1]. This sub-nanomolar affinity underscores the scaffold's capacity for high-affinity target engagement.

Enzyme Inhibition LTA4 Hydrolase Inflammation

Procurement-Specific Purity and Form Options: Free Base vs. Hydrochloride Salt

Vendors offer 3-(Piperidin-4-yl)oxazolidin-2-one free base (CAS 164518-96-1) with typical purity of 95% or 98% . The hydrochloride salt (CAS 130818-98-3) is also available with similar purity levels (e.g., 97%) . The free base is recommended for organic synthesis, while the salt is preferred for aqueous formulations or where enhanced stability is required.

Procurement Purity Research Reagent

Evidence-Backed Application Scenarios for 3-(Piperidin-4-yl)oxazolidin-2-one (CAS 164518-96-1) in Medicinal Chemistry and Drug Discovery


Synthesis of Next-Generation Oxazolidinone Antibiotics Targeting Resistant Gram-Positive Pathogens

This compound serves as a key intermediate for synthesizing novel oxazolidinone antibiotics with potent activity against MRSA, VRE, and linezolid-resistant strains [1]. The piperidinyl moiety allows for extensive SAR exploration, as demonstrated by derivatives exhibiting MIC values as low as 0.25 μg/mL and in vivo efficacy in murine infection models [1][2].

Development of Isoform-Selective PI3K Inhibitors for Targeted Cancer Therapy

The scaffold is a precursor to potent and selective p110α PI3K inhibitors, such as PIK-75 (IC50 5.8 nM) [1]. This selectivity is critical for developing cancer therapeutics with minimized off-target effects, particularly against the p110γ isoform.

Design of Safer Antibacterial Agents with Reduced Mitochondrial Toxicity

The 4-position of the piperidine ring offers a handle for introducing substitutions that attenuate mitochondrial protein synthesis inhibition, a major liability of oxazolidinone antibiotics [1]. This enables the design of next-generation antibacterials with improved safety profiles.

Creation of High-Affinity Chemical Probes for Enzyme Targets (e.g., LTA4 Hydrolase)

Elaboration of the core structure can yield compounds with sub-nanomolar target affinity, as evidenced by a derivative with an IC50 of 0.920 nM against human LTA4 hydrolase [1]. This makes it an excellent starting point for developing potent chemical probes and drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Piperidin-4-YL)oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.